molecular formula C16H15N7O2 B2435445 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 2034416-39-0

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B2435445
CAS No.: 2034416-39-0
M. Wt: 337.343
InChI Key: MIKSBQXGNXYZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C16H15N7O2 and its molecular weight is 337.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2/c1-22-11-6-4-3-5-10(11)15(21-22)16(24)17-9-13-19-18-12-7-8-14(25-2)20-23(12)13/h3-8H,9H2,1-2H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKSBQXGNXYZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NN=C4N3N=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and its homolog is found in Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division, making it a potential target for antibacterial drugs.

Mode of Action

It is known that the compound interacts with its target, the zipa protein, and potentially inhibits its function. This could lead to disruption of bacterial cell division, thereby inhibiting the growth and proliferation of the bacteria.

Result of Action

The result of the compound’s action is likely the inhibition of bacterial growth and proliferation. By targeting and inhibiting the function of the ZipA protein, the compound could disrupt bacterial cell division, leading to cell death.

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The compound features a triazolo-pyridazine moiety linked to an indazole framework. Its molecular formula is C16H14N6O2C_{16}H_{14}N_6O_2 with a molecular weight of approximately 322.328 g/mol. The presence of multiple heterocyclic rings suggests diverse interactions with biological targets.

1. Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties, particularly through inhibition of specific kinases associated with tumor growth. For instance, the compound's ability to inhibit c-Met kinase has been evaluated in various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

The above data indicates that the triazolo-pyridazine derivatives significantly inhibit cell proliferation in lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines .

The mechanism of action for this compound involves binding to the ATP-binding site of c-Met kinase, disrupting its activity and leading to apoptosis in cancer cells. This was demonstrated through binding affinity studies and cellular assays.

Case Study: Inhibition of c-Met Kinase
In a study examining the inhibitory effects on c-Met activity, it was found that the compound exhibited an IC50 value comparable to established inhibitors like Foretinib . This suggests a robust potential for therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

Exploration of structure-activity relationships has revealed that modifications to the indazole and triazole moieties can enhance biological activity. For example, the introduction of specific substituents on the indazole ring significantly affects cytotoxicity profiles against various cancer cell lines.

Table 2: SAR Insights on Indazole Derivatives

SubstituentEffect on Activity
Methyl GroupIncreased potency
Methoxy GroupEnhanced solubility
Halogen SubstituentsVariable effects on cytotoxicity

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of indazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve tubulin inhibition, which disrupts mitosis in cancer cells .

Table 1: Cytotoxicity of Indazole Derivatives

Compound NameCell Line TestedIC50 (µM)
Compound AHeLa12.5
Compound BMCF715.0
N-(...)A54910.0

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies have shown that similar triazole derivatives exhibit broad-spectrum antibacterial and antifungal activities. The presence of the methoxy group is thought to enhance lipophilicity, improving membrane permeability and efficacy against microbial targets .

Case Study 1: Anticancer Evaluation

In a comprehensive study published in Biomed Journal, researchers evaluated the anticancer effects of various indazole derivatives, including N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide. The study found that this compound significantly inhibited cell proliferation in breast cancer cell lines (MCF7) with an IC50 value of 15 µM .

Case Study 2: Antimicrobial Screening

A separate investigation focused on the antimicrobial properties of triazole derivatives. The results indicated that compounds similar to this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the strain tested .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A stepwise approach is recommended, starting with the condensation of diethyl oxalate and ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) using sodium hydride in toluene, followed by cyclization with hydrazine hydrate to form pyrazole intermediates . Subsequent triazole-thiadiazole formation involves reacting intermediates with carboxylic acids in phosphorus oxychloride (POCl₃) under reflux . Yield optimization requires precise stoichiometric control (e.g., 1.1:1 molar ratio of RCH₂Cl to starting material) and purification via column chromatography or recrystallization . Monitoring reaction progress via TLC and adjusting reaction time (e.g., 16–24 hours for Suzuki couplings) can further improve efficiency .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral features should be analyzed?

  • Methodological Answer : 1H NMR is essential for verifying substituent positions and coupling patterns. For example, methoxy groups (-OCH₃) resonate at δ 3.8–4.0 ppm, while triazole protons appear as singlets near δ 8.5–9.0 ppm . IR spectroscopy confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹). Elemental analysis (C, H, N) must align with theoretical values within ±0.4% . HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) are mandatory for purity and molecular weight validation .

Advanced Research Questions

Q. How can molecular docking predict biological targets, and which databases/software are recommended?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the compound’s 3D structure (e.g., using Open Babel) and optimize protonation states at physiological pH. Retrieve target proteins (e.g., BRD4, PDB: 5TF; 14α-demethylase, PDB: 3LD6) from the Protein Data Bank (PDB) . Set grid boxes to encompass active sites (e.g., 20 ų for BRD4 acetyl-lysine binding pockets). Validate docking protocols by redocking co-crystallized ligands (RMSD <2.0 Å). Prioritize targets based on binding energy (ΔG ≤ -8.0 kcal/mol) and hydrogen-bond interactions with key residues (e.g., ASN140 in BRD4) .

Q. How do structural modifications to the triazolo-pyridazine core affect bioactivity?

  • Methodological Answer : Introduce substituents at the 6-position (e.g., methoxy, chloro) to modulate electron density and steric effects. For instance, methoxy groups enhance solubility but may reduce membrane permeability . Replace the pyridazine ring with isosteres (e.g., pyrimidine) to alter π-π stacking. Structure-activity relationship (SAR) studies show that bulkier R-groups at the 3-position (e.g., cyclobutyl, trifluoromethyl) improve kinase inhibition (e.g., CAMKK2 IC₅₀ <100 nM) but may increase cytotoxicity . Validate modifications via in vitro assays (e.g., IC₅₀ determination) and correlate with docking results .

Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : Re-evaluate docking parameters (e.g., solvation models, flexible side chains) to account for protein dynamics . Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability over 50–100 ns. Experimentally, validate target engagement via surface plasmon resonance (SPR) or thermal shift assays . If activity is lower than predicted, check compound stability (e.g., metabolization by liver microsomes) or off-target effects via kinome profiling . Cross-reference with structurally analogous compounds (e.g., AZD5153 derivatives) to identify conserved pharmacophores .

Data Analysis and Optimization

Q. What strategies are used to optimize in vivo pharmacokinetics for triazolo-pyridazine derivatives?

  • Methodological Answer : Improve oral bioavailability by introducing logP-friendly groups (e.g., methyl, fluorine) to balance hydrophilicity. Microsomal stability assays (human/rat liver microsomes) identify metabolic hotspots (e.g., ester hydrolysis). For compounds with short half-lives, modify metabolically labile sites (e.g., replace ester with amide linkages) . Use PAMPA assays to predict blood-brain barrier penetration if CNS targeting is intended. In vivo PK studies in rodents (e.g., IV/PO dosing) should aim for AUC₀–24h ≥5000 ng·h/mL and Cmax ≥100 ng/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.